molecular formula C19H22N4O4 B2509171 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide CAS No. 1396813-96-9

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide

Cat. No. B2509171
CAS RN: 1396813-96-9
M. Wt: 370.409
InChI Key: DFGOVAZVQSWZGA-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H22N4O4 and its molecular weight is 370.409. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Development

The synthesis of complex molecules like N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide often involves multi-step synthetic routes that can lead to the development of novel heterocyclic compounds. Such synthetic processes are crucial for the discovery of new pharmacologically active agents. For example, compounds derived from similar structural frameworks have been synthesized and evaluated for their anti-inflammatory and analgesic properties, highlighting the importance of these synthetic endeavors in medicinal chemistry (Abu‐Hashem et al., 2020).

Potential Biological Activities

Compounds with structures similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide often exhibit a range of biological activities. For instance, derivatives have been investigated for their ability to inhibit certain biological targets, such as the urokinase receptor, which is implicated in cancer metastasis. These studies can lead to the development of novel therapeutics aimed at controlling disease progression (Wang et al., 2011).

Drug Discovery and Development

The exploration of novel chemical entities such as N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide can significantly contribute to drug discovery and development. These compounds can serve as lead structures for the design of new drugs with improved pharmacological profiles. The detailed study of their pharmacokinetics, metabolism, and toxicological profiles is essential to identify potential therapeutic candidates (Arthur et al., 2015).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-22-18(24)7-6-17(21-22)23-8-2-3-14(11-23)19(25)20-10-13-4-5-15-16(9-13)27-12-26-15/h4-7,9,14H,2-3,8,10-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGOVAZVQSWZGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide

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